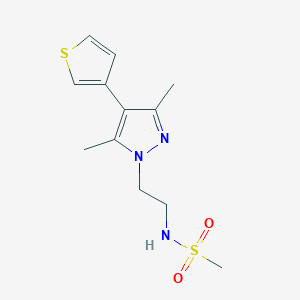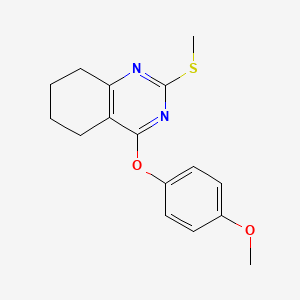
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H17N3O2S2 and its molecular weight is 299.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organometallic Complexes and Catalysis
- Organopalladium(IV) and organoplatinum(IV) compounds, involving ligands similar to the pyrazolyl groups found in the compound, have been synthesized and characterized. These complexes are significant for understanding reductive elimination processes and for their potential applications in catalysis, including the formation of ethane and organopalladium(II) products. Such studies provide insights into the design of catalysts for organic synthesis and industrial processes (Clark et al., 1984).
Ligand Design for Metal Coordination
- Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide, similar to the compound , has focused on their application as ligands for metal coordination. These studies have led to the development of molecules with specific binding properties, enabling the creation of metal complexes with potential applications in catalysis, materials science, and the development of new pharmaceuticals (Jacobs et al., 2013).
Heteroscorpionate Ligands in Catalysis
- The development of heteroscorpionate ligands based on bis(pyrazol-1-yl)methanes for the synthesis of rare-earth metal complexes showcases the potential of such compounds in catalysis. These ligands, when used to form yttrium and lutetium complexes, demonstrate applications in the hydroalkoxylation/cyclization of alkynyl alcohols, highlighting their utility in synthetic organic chemistry and industrial applications (Martínez et al., 2016).
Organotin Chemistry
- Studies on diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes explore the synthesis and biological activity of these compounds. Such research indicates the potential of these materials in medicinal chemistry, particularly due to their cytotoxic activity against cancer cells, demonstrating the broader applicability of pyrazolyl-based compounds in therapeutic contexts (Li et al., 2010).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-12(11-4-7-18-8-11)10(2)15(14-9)6-5-13-19(3,16)17/h4,7-8,13H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXPOSMXEADDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C)C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2560878.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2560880.png)


![[4-(Benzylsulfonyl)phenyl]acetic acid](/img/structure/B2560888.png)
![propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2560890.png)
![Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2560891.png)
![3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2560892.png)
![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2560893.png)
![4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2560894.png)


